molecular formula C8H9F2NO2 B2563732 (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol CAS No. 2023942-26-7

(5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

Cat. No.: B2563732
CAS No.: 2023942-26-7
M. Wt: 189.162
InChI Key: YDNKJEVCNDQVMC-UHFFFAOYSA-N
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Description

(5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol (CAS 2023942-26-7) is a fluorinated benzoxazole derivative of significant interest in scientific research and drug discovery. This compound, with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure is characterized by a tetrahydrobenzoxazole core substituted with two fluorine atoms at the 5,5-positions, a modification known to enhance metabolic stability and modulate lipophilicity, which are critical parameters in optimizing the pharmacokinetic properties of potential therapeutic agents . The primary research value of this compound lies in its application as a key synthetic intermediate in medicinal chemistry. The presence of the 5,5-difluoro motif provides strong electron-withdrawing effects and improves stability, while the hydroxymethyl group at the 3-position offers a handle for further chemical derivatization, such as etherification or esterification, allowing researchers to create diverse compound libraries . Although the specific biological profile of this exact compound is a subject of ongoing research, related benzoxazole and tetrahydrobenzoxazole derivatives have demonstrated a range of pharmacological activities in published studies and patents. These include investigation as modulators of various biological targets, such as voltage-gated sodium channels for neuropathic pain and mitotic motor proteins for anticancer applications . Furthermore, heterocyclic compounds derived from similar scaffolds have exhibited antimicrobial and cytotoxic activities in scientific screenings . Researchers value this compound for its potential to interact with specific enzymatic pathways or receptors, although its precise mechanism of action is dependent on the final synthesized derivative and its target. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. This product is offered with a commitment to quality and consistency for the research community.

Properties

IUPAC Name

(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c9-8(10)2-1-7-5(3-8)6(4-12)11-13-7/h12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKJEVCNDQVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1ON=C2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of an appropriate precursor to form the benzoxazole ring, followed by the introduction of fluorine atoms through halogenation reactions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

(5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol C₈H₉F₂NO₂ 193.16 5,5-difluoro, 3-hydroxymethyl Enhanced lipophilicity vs. carboxylic acid analogs; potential H-bond donor
5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid C₁₃H₁₈N₂O₅* 282.30 5,5-difluoro, 3-carboxylic acid Higher polarity; potential for salt formation or prodrug derivatization
8-Bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid C₁₀H₉BrO₃ 257.09 Bromine, carboxylic acid Benzopyran core; bromine enhances steric/electronic effects
Ethyl 7-chloromethyl-tetrahydrotriazolopyrimidine-6-carboxylate C₁₅H₁₇Cl₂N₅O₃S 430.29 Chlorine, ester, sulfanyl Envelope conformation in six-membered ring; 3D hydrogen-bonding network

*Note: The molecular formula listed for the benzoxazole carboxylic acid in (C₁₃H₁₈N₂O₅) may indicate a larger derivative or a catalog entry error.

Functional and Application Differences

  • Fluorine Substitution: The 5,5-difluoro motif in the target compound and its carboxylic acid analog improves metabolic stability and electron-withdrawing effects compared to non-fluorinated benzoxazoles .
  • Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group reduces acidity (pH ~10–12 for alcohols vs. ~2–4 for carboxylic acids), favoring passive membrane permeability in drug design.
  • Benzopyran vs.

Crystallographic and Computational Insights

  • The target compound’s structure determination would likely rely on SHELX software, similar to the tetrahydrotriazolopyrimidine derivative in , which highlights the importance of hydrogen bonding in crystal packing .
  • Computational modeling (e.g., DFT calculations) could further differentiate the electronic effects of fluorine vs. bromine substituents across these analogs.

Biological Activity

The compound (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol is a member of the benzoxazole family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₉H₈F₂N₂O
  • CAS Number : 1620056-83-8

This compound features a difluoromethyl group and a tetrahydrobenzoxazole structure, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The difluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and improve binding affinity to target proteins.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, benzoxazole derivatives have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has indicated that benzoxazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific compound may similarly affect cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Promotion of apoptosis via intrinsic pathways

Neuroprotective Effects

Some studies suggest that benzoxazole derivatives possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various benzoxazole derivatives, it was found that compounds with a difluoromethyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
This compound8P. aeruginosa

Study 2: Anticancer Activity

A recent study investigated the effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108515
256040
503070

Q & A

Q. Key Considerations :

  • Solvent choice (absolute ethanol, THF) impacts reaction efficiency.
  • Reflux durations (4–48 hours) and temperature control are critical for yield optimization .

Basic: How is the purity of this compound assessed in academic settings?

Methodological Answer:
Purity is validated using multi-technique characterization :

Chromatography :

  • SPE (Solid-Phase Extraction) : Oasis HLB sorbents are preferred for polar intermediates (60 mg cartridges conditioned with methanol) .
  • TLC : Monitors reaction progress (e.g., ethyl acetate/hexane eluent systems) .

Spectroscopy :

  • IR : Detects functional groups (e.g., C=O at ~1600–1700 cm⁻¹) .
  • NMR : Confirms regiochemistry (e.g., ¹H-NMR aromatic splitting patterns in DMSO-d₆) .

Mass Spectrometry : High-resolution MS validates molecular ions (e.g., M⁺ peaks at 348 m/z for benzoxazole derivatives) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization requires systematic variation of parameters:

Catalyst Screening : Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling reactions, as seen in tetrazole syntheses .

Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of fluorinated intermediates, while ethanol aids in cyclization .

Temperature and Time :

  • Prolonged reflux (e.g., 48 hours for Pd-mediated reactions) increases conversion .
  • Lower temperatures (~55°C) prevent decomposition in sensitive steps .

Statistical Design : DOE (Design of Experiments) models can identify interactions between variables (e.g., molar ratios of benzaldehyde derivatives) .

Example : In , adjusting the dropwise addition time of 2-methyl-3-butyn-2-ol to 40 minutes minimized side-product formation .

Advanced: How to resolve contradictions in spectral data during structural confirmation?

Methodological Answer:
Contradictions arise from tautomerism, impurities, or stereochemical ambiguities. Strategies include:

Cross-Validation :

  • Compare IR (C=O stretches) with NMR (proton integration ratios) .
  • Use isotopic labeling (e.g., deuterated internal standards) to distinguish overlapping signals .

Computational Modeling :

  • DFT calculations predict NMR/IR spectra for comparison with experimental data.

Advanced MS Techniques :

  • HR-MS/MS fragments confirm connectivity (e.g., loss of –CH₂OH groups at 104 m/z) .

Case Study : In , conflicting ¹H-NMR signals for isoxazole protons were resolved by synthesizing deuterated analogs and re-analyzing splitting patterns .

Advanced: What are the challenges in multi-step synthesis, and how are they mitigated?

Methodological Answer:
Challenges :

  • Intermediate Instability : Fluorinated intermediates may hydrolyze under acidic/basic conditions.
  • Byproduct Formation : Competing cyclization pathways (e.g., thiadiazole vs. oxazole rings) .

Q. Mitigation Strategies :

Protecting Groups : Use silyl ethers or acetals to shield reactive –OH or –F groups during early steps .

In-Line Monitoring :

  • LC-MS tracks intermediate stability during SPE purification .

Stepwise Characterization :

  • Isolate and characterize each intermediate (e.g., via melting point, elemental analysis) before proceeding .

Example : In , pressure reduction during solvent evaporation prevented thermal degradation of the triazole intermediate .

Advanced: How to address low recovery rates during SPE purification of fluorinated intermediates?

Methodological Answer:
Issue : Fluorinated compounds often adsorb to glassware or sorbents.
Solutions :

Glassware Deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) to prevent analyte loss .

Sorbent Selection :

  • HLB sorbents outperform MCX/MAX for polar fluorinated analytes (Table 1) .

Q. Table 1: SPE Sorbent Performance for Fluorinated Analytes

SorbentRecovery (%)Notes
HLB85–92Ideal for polar/fluorinated compounds
MCX60–70Cationic exchange; poor for neutrals
MAX55–65Anionic exchange; limited utility

Eluent Optimization : Use NH₄F in methanol to enhance desorption of fluorinated species .

Basic: What analytical techniques confirm the regiochemistry of the benzoxazole ring?

Methodological Answer:

NOESY NMR : Correlates spatial proximity of protons (e.g., H-3 and H-6 in the tetrahydro ring) .

X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

Comparative IR : Position of C–F stretches (1050–1150 cm⁻¹) distinguishes 5,5-difluoro substitution from mono-fluoro analogs .

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